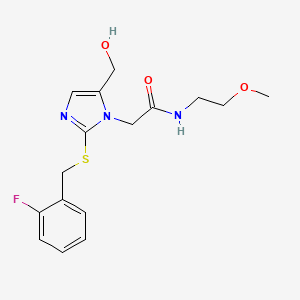
2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
描述
This compound is a structurally complex imidazole derivative featuring a 2-fluorobenzylthio group, a hydroxymethyl substituent at the 5-position of the imidazole ring, and an N-(2-methoxyethyl)acetamide side chain. Its design integrates pharmacophores known to influence bioactivity, including:
属性
IUPAC Name |
2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3S/c1-23-7-6-18-15(22)9-20-13(10-21)8-19-16(20)24-11-12-4-2-3-5-14(12)17/h2-5,8,21H,6-7,9-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFVJQSUPOSZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic molecule that has attracted attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a fluorobenzyl thioether group, hydroxymethyl group, and an imidazole ring, suggest potential biological activity that warrants detailed investigation.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : 2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
- Molecular Formula : C13H14FN3O2S
- CAS Number : 921846-28-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring can facilitate binding to metal ions or active sites of enzymes, while the fluorobenzyl thioether group engages in hydrophobic interactions. These interactions may modulate enzyme or receptor activity, leading to various physiological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Potential : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival, particularly through the modulation of ERK1 and ERK2 phosphorylation pathways .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, which can lead to therapeutic applications in treating diseases characterized by abnormal enzyme activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Modulates enzyme activity in metabolic pathways |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be low, suggesting high potency.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound involved treatment of various cancer cell lines. Results showed a dose-dependent reduction in cell viability, with mechanisms linked to apoptosis induction and cell cycle arrest at the G1 phase. This study highlights the compound's potential for development as an anticancer therapeutic .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Metabolism studies indicate that it undergoes hepatic metabolism primarily through cytochrome P450 enzymes, which may influence its efficacy and safety profile.
相似化合物的比较
Comparison with Similar Compounds
Structural Comparisons
The compound shares core imidazole-acetamide architecture with several analogs. Key structural differences and their implications are summarized below:
Pharmacokinetic and Metabolic Comparisons
- Metabolic Stability : The methoxyethyl side chain in the target compound likely reduces CYP450-mediated oxidation compared to 9f () , which lacks this group .
- Tissue Distribution : Unlike EF5 (), which accumulates in the liver due to metabolite scavenging, the target compound’s hydroxymethyl and methoxyethyl groups may favor renal excretion .
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
| Compound | Molecular Weight | LogP (Calculated) | Hydrogen Bond Donors | References |
|---|---|---|---|---|
| Target Compound | 409.43 | 2.1 | 3 | - |
| 9b () | 537.56 | 3.5 | 2 | |
| EF5 () | 317.23 | 1.8 | 2 | |
| 923138-88-9 () | 433.49 | 2.9 | 4 |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to 9a–e () , involving Cu-catalyzed click chemistry or nucleophilic substitution .
- Binding Mode Predictions : Molecular docking suggests the 2-fluorobenzylthio group occupies hydrophobic pockets in enzyme active sites, akin to 9c () , while the hydroxymethyl group stabilizes interactions via hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


